

DF-461 target binding and affinity studies

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An In-depth Technical Guide to the Target Binding and Affinity of Mavacamten (formerly MYK-461)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding, affinity, and mechanism of action of Mavacamten, a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin. Formerly known as MYK-461, Mavacamten was developed to target the underlying hypercontractility associated with hypertrophic cardiomyopathy (HCM).[1][2][3] [4][5][6] This document details the quantitative aspects of its interaction with cardiac myosin, the experimental protocols used for these assessments, and the relevant biological pathways.

Target Binding and Affinity

Mavacamten directly targets β-cardiac myosin heavy chain (MYH7), the predominant myosin isoform in the adult human heart and the motor protein responsible for cardiac muscle contraction.[1][7] It binds to an allosteric site on the myosin head, modulating its ATPase activity and influencing the cross-bridge cycling that powers contractility.[1][6]

Quantitative Affinity and Potency Data

The inhibitory activity of Mavacamten has been quantified across various in vitro systems. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.



System	Parameter	Value (μM)	Source
Mouse Cardiac Myofibrils	IC50	0.3	[7][8]
Bovine Cardiac Myofibrils	IC50	0.49	[9][10][11]
Human Cardiac Myofibrils	IC50	0.711	[9][10][11]
Rabbit Skeletal Myofibrils	IC50	2.14 - 4.7	[7][9]
Human Cardiac HMM (in vitro motility)	IC50	0.14	[12]
Human Cardiac S1 (in vitro motility)	IC50	0.62	[12]
Bovine Cardiac Myosin-S1 (Phosphate Release)	IC50	1.85	[9]
Human Cardiac Myosin-S1 (Phosphate Release)	IC50	1.78	[9]

HMM: Heavy Meromyosin; S1: Myosin Subfragment 1.

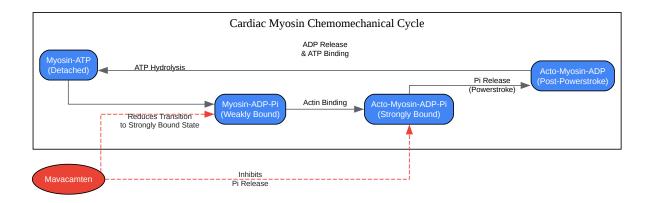
Mechanism of Action

Mavacamten reduces cardiac muscle contractility by acting on multiple stages of the myosin chemomechanical cycle.[9][13] Its primary mechanism involves inhibiting the rate of phosphate release from the myosin-ADP-Pi complex, which is the rate-limiting step for entry into the strongly actin-bound, force-producing state.[7][9]

By stabilizing an 'off-actin' state, Mavacamten reduces the number of myosin heads available to bind to the actin filament.[2][14] This leads to a decrease in the number of active crossbridges, thereby reducing both the force of systolic contraction and the residual tension during



diastolic relaxation.[14] Mavacamten shifts the myosin population towards an energy-sparing, "super-relaxed" state, which contributes to its therapeutic effect in the hypercontractile state of HCM.[2][5][6]



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Mavacamten's inhibitory effects on the cardiac myosin cycle.

Experimental Protocols

The binding and affinity of Mavacamten are determined through a series of biochemical and biophysical assays.

Steady-State ATPase Activity Assay

This assay quantifies the rate of ATP hydrolysis by myosin in the presence of actin, which is a direct measure of the motor's enzymatic activity.

Objective: To determine the IC50 of Mavacamten by measuring its effect on the actin-activated ATPase activity of myosin.

Methodology:

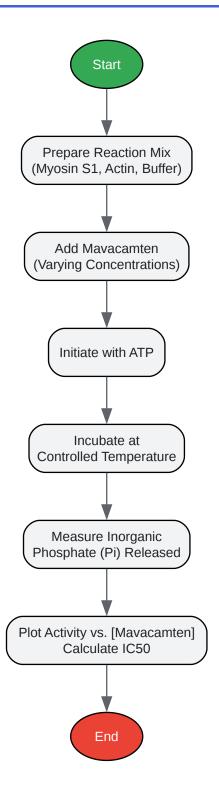
Foundational & Exploratory





- Protein Purification: Purify cardiac myosin subfragment-1 (S1) and cardiac actin from bovine or human sources.[14]
- Reaction Mixture: Prepare a reaction buffer containing actin, myosin S1, and ATP.
- Compound Titration: Add varying concentrations of Mavacamten (or DMSO as a vehicle control) to the reaction mixture.
- Initiate Reaction: Start the reaction by adding a final component, typically ATP.
- Measure Phosphate Production: At various time points, quench the reaction and measure the amount of inorganic phosphate (Pi) released. This is often done using a colorimetric method, such as the malachite green assay.
- Data Analysis: Plot the rate of ATPase activity (phosphate released per unit time) against the concentration of Mavacamten. Fit the data to a dose-response curve to calculate the IC50 value.[9]





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Workflow for a steady-state ATPase inhibition assay.

Transient (Pre-Steady-State) Kinetic Assays



These assays are used to dissect the individual steps of the myosin chemomechanical cycle, such as phosphate release and ADP release, to pinpoint the specific kinetic transitions affected by the inhibitor.

Objective: To measure the rates of specific steps in the ATPase cycle.

Methodology (Phosphate Release):

- Stopped-Flow Apparatus: Utilize a stopped-flow instrument that allows for rapid mixing of reactants and measurement of fast kinetic events.
- Reagents: Use purified myosin S1, actin, and a fluorescently-labeled phosphate-binding protein (PBP). The PBP changes fluorescence upon binding to inorganic phosphate.
- Experiment:
 - Mix myosin-S1 with ATP and allow it to hydrolyze ATP to ADP and Pi (pre-steady state).
 - Rapidly mix this complex with a solution containing actin and the fluorescent PBP.
 - Monitor the change in fluorescence over time as Pi is released from the myosin head and binds to the PBP.
- Data Analysis: The rate of fluorescence change corresponds to the rate of phosphate release. Repeat the experiment with different concentrations of Mavacamten to determine its effect on this rate.[9]

In Vitro Motility Assay

This assay visualizes the movement of actin filaments propelled by myosin motors, providing a functional readout of the motor's activity.

Objective: To measure the effect of Mavacamten on the sliding velocity of actin filaments.

Methodology:

• Surface Preparation: Coat a glass surface with cardiac heavy meromyosin (HMM).



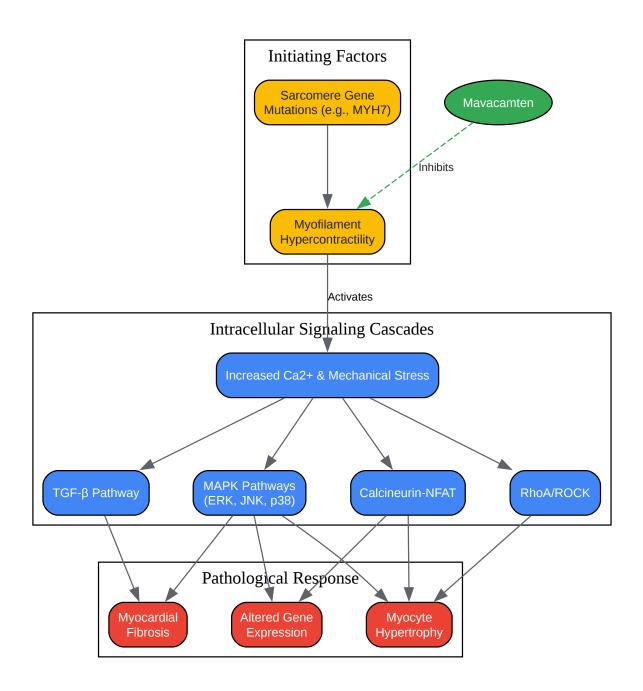
- Actin Visualization: Add fluorescently labeled actin filaments to the HMM-coated surface in the presence of ATP.
- Imaging: Observe the movement of the actin filaments using fluorescence microscopy.
- Inhibitor Addition: Introduce varying concentrations of Mavacamten and measure the corresponding changes in filament sliding velocity.
- Data Analysis: Calculate the IC50 for the reduction in motility.[9]

Associated Signaling Pathways in Hypertrophic Cardiomyopathy (HCM)

Mavacamten's therapeutic action is downstream of the primary genetic mutations that cause HCM. These mutations often lead to hypercontractility, which in turn activates complex signaling pathways contributing to the pathological remodeling (hypertrophy, fibrosis) seen in the disease. While Mavacamten does not directly target these signaling pathways, its ability to normalize contractility can attenuate the stimuli that activate them. Key pathways implicated in HCM pathogenesis include:

- Calcineurin-NFAT Pathway: Activated by increased intracellular calcium, this pathway is a key driver of pathological cardiac hypertrophy.
- MAPK Pathways (ERK, JNK, p38): These are stress-activated pathways that contribute to myocyte growth, gene expression changes, and fibrosis.[15][16]
- TGF-β Pathway: A central regulator of fibrosis, which is a hallmark of advanced HCM.[17]
- RhoA/ROCK Pathway: Involved in regulating cell size and cytoskeletal organization.[18]





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Signaling pathways in HCM and the point of Mavacamten's intervention.

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